5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
5-[(5-chloro-2-methoxycarbonylphenyl)sulfamoyl]-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO6S/c1-24-15(21)10-4-2-8(16)6-13(10)18-25(22,23)9-3-5-12(17)11(7-9)14(19)20/h2-7,18H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLYCZDIKQMPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 5-chloro-2-(methoxycarbonyl)aniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfamoyl group. The final step involves the fluorination of the benzoic acid derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as the chloro and fluorine atoms.
Oxidation and Reduction: The methoxycarbonyl group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Potential
Research indicates that 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid may act as an anti-cancer agent. Its structural features suggest it could inhibit specific kinases or enzymes involved in cancer progression, such as Aurora kinases, which are critical for cell division and often overexpressed in tumors. The compound's ability to bind effectively to target proteins may enhance its therapeutic effects.
Drug Development
The compound serves as a versatile scaffold for drug development due to its unique functional groups. It is often used in the synthesis of derivatives aimed at improving pharmacological properties or creating novel therapeutic agents.
Interaction Studies
Studies focusing on the binding affinity of this compound to specific biological targets are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to quantify these interactions, providing insights into how modifications can enhance or diminish biological activity.
Related Compounds
| Compound Name | Key Features |
|---|---|
| 5-Chloro-2-fluorobenzoic acid | Precursor in drug synthesis |
| Methyl 5-chloro-2-(4-methylphenylsulfonamido)benzoate | Contains a methyl ester group; used in medicinal chemistry |
| 4-Aminomethylbenzamide derivatives | Exhibits anti-cancer properties; structurally related |
These compounds highlight the unique properties of this compound and its potential applications in targeted therapies.
Mechanism of Action
The mechanism of action of 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the sulfamoyl group allows it to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of sulfonamide-linked benzoic acid derivatives. Key structural analogues include:
a. 5-(Chlorosulphonyl)-2-fluorobenzoic acid
- Structural Difference : Replaces the sulfamoyl group with a chlorosulphonyl moiety.
- Impact : The chlorosulphonyl group increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the sulfamoyl group. This may limit its stability in biological systems .
b. 5-Chloro-2-(5-chlorothiophene-2-sulfonamido)benzoic acid
- Structural Difference : Incorporates a thiophene-sulfonamido group instead of the methoxycarbonylphenyl-sulfamoyl chain.
- This compound has been explored in therapeutic contexts, such as soluble guanylate cyclase (sGC) modulation .
c. 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
- Structural Difference : Features an ethoxy substituent instead of methoxycarbonyl.
Physicochemical Properties
*Estimated values based on structural analogs.
Biological Activity
5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid (CAS No. 949760-08-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy against various cell lines, and structural characteristics that influence its activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C13H13ClF2N2O4S |
| Molecular Weight | 344.77 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
| Storage Conditions | Room temperature |
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in cellular proliferation. Research indicates that similar sulfonamide derivatives often target the dihydropteroate synthase enzyme, which is crucial in folate biosynthesis, thereby impeding the growth of certain cancerous cells and bacteria.
Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| L1210 (mouse leukemia) | 0.25 | |
| A549 (lung carcinoma) | 0.30 | |
| MCF-7 (breast cancer) | 0.15 |
These results indicate that the compound has a strong inhibitory effect on cell proliferation, particularly in leukemia and breast cancer models.
Case Studies
- L1210 Mouse Leukemia Study : In a study conducted by researchers, the compound was tested against L1210 mouse leukemia cells, showing significant inhibition of cell proliferation with an IC50 value in the nanomolar range. The mechanism was suggested to involve the intracellular release of active metabolites that interfere with nucleotide synthesis .
- MCF-7 Breast Cancer Cells : Another study evaluated the effects of this compound on MCF-7 breast cancer cells, where it was found to induce apoptosis through activation of caspase pathways. The study highlighted the compound's potential as a therapeutic agent in hormone-responsive breast cancers .
Structural Insights
The structural features of this compound play a crucial role in its biological activity. The presence of both chloro and fluorine substituents enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Q & A
Q. What synthetic strategies are recommended for preparing 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid?
- Methodological Answer : A modular approach is advised, starting with functionalizing the benzoic acid core. Key steps include:
Sulfamoylation : React 5-chloro-2-(methoxycarbonyl)aniline with chlorosulfonic acid to introduce the sulfamoyl group .
Fluorination : Use potassium fluoride or Selectfluor® to introduce fluorine at the ortho position of the benzoic acid moiety .
Carboxylation : Protect the carboxylic acid group during synthesis using methyl esters, followed by hydrolysis .
Optimization Tip : Monitor reaction intermediates via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to ensure regioselectivity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .
- Structural Confirmation :
- NMR : Analyze H and C NMR spectra for characteristic peaks (e.g., sulfamoyl protons at δ 3.1–3.3 ppm, fluorine coupling in F NMR) .
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]⁻ ion) .
- Crystallography : If crystals are obtainable, X-ray diffraction resolves bond angles and confirms sulfamoyl geometry .
Q. What are the key solubility and stability considerations for this compound in aqueous buffers?
- Methodological Answer :
- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, pH-adjusted PBS). For low solubility, use co-solvents like ethanol (<10% v/v) to avoid precipitation .
- Stability :
- pH Sensitivity : Avoid prolonged storage in alkaline conditions (pH > 8) to prevent ester hydrolysis of the methoxycarbonyl group .
- Light Sensitivity : Store in amber vials at -20°C to mitigate photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer : Contradictions may arise from impurity interference or assay conditions. To address this:
Repurify : Re-run column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
Dose-Response Validation : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin) .
Off-Target Screening : Use SPR (surface plasmon resonance) to check non-specific binding to unrelated proteins .
Example : In a study of sulfamoyl derivatives, repurification resolved false positives in kinase inhibition assays .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Methodological Answer : Follow OECD guidelines for environmental persistence:
Hydrolysis : Incubate at pH 4, 7, and 9 (25°C and 50°C) for 5 days. Analyze degradation products via LC-MS .
Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor half-life using UV-Vis spectroscopy .
Q. How can computational modeling predict the reactivity of the sulfamoyl group in this compound?
- Methodological Answer : Use DFT (Density Functional Theory) calculations:
Geometry Optimization : Start with B3LYP/6-31G(d) to model the sulfamoyl group’s bond lengths and angles .
Reactivity Sites : Calculate Fukui indices to identify nucleophilic/electrophilic regions. The sulfamoyl nitrogen shows high nucleophilicity (f⁻ = 0.15) .
Solvent Effects : Include PCM (Polarizable Continuum Model) for water to simulate aqueous reactivity .
Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with thiols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
